molecular formula C7H11N3 B8514199 1-(Azetidin-3-ylmethyl)-1H-pyrazole

1-(Azetidin-3-ylmethyl)-1H-pyrazole

Cat. No. B8514199
M. Wt: 137.18 g/mol
InChI Key: RHFKUEZJQULIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09346816B2

Procedure details

To 41.5 mg (0.17 mmol) 3-pyrazol-1-ylmethyl-azetidine-1-carboxylic acid tert-butyl ester was added 2 mL of 25% TFA in DCM and the reaction was stirred at room temperature for 1 hour. The solvent was evaporated to give the desired product as a TFA salt, which was used in the next step without further purification.
Name
3-pyrazol-1-ylmethyl-azetidine-1-carboxylic acid tert-butyl ester
Quantity
41.5 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([CH2:12][N:13]2[CH:17]=[CH:16][CH:15]=[N:14]2)[CH2:9]1)=O)(C)(C)C.[C:18]([OH:24])([C:20]([F:23])([F:22])[F:21])=[O:19]>C(Cl)Cl>[NH:8]1[CH2:11][CH:10]([CH2:12][N:13]2[CH:17]=[CH:16][CH:15]=[N:14]2)[CH2:9]1.[C:18]([OH:24])([C:20]([F:23])([F:22])[F:21])=[O:19]

Inputs

Step One
Name
3-pyrazol-1-ylmethyl-azetidine-1-carboxylic acid tert-butyl ester
Quantity
41.5 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CN1N=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1CC(C1)CN1N=CC=C1
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.